molecular formula C13H20O B12435065 2-(2,3,4,5,6-Pentamethylphenyl)ethanol CAS No. 92622-90-7

2-(2,3,4,5,6-Pentamethylphenyl)ethanol

Cat. No.: B12435065
CAS No.: 92622-90-7
M. Wt: 192.30 g/mol
InChI Key: KISBBLYGYMSWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3,4,5,6-Pentamethylphenyl)ethanol is an organic compound with the molecular formula C13H20O It is a derivative of benzene, where the benzene ring is substituted with five methyl groups and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4,5,6-Pentamethylphenyl)ethanol typically involves the alkylation of 2,3,4,5,6-pentamethylbenzene with ethylene oxide under acidic or basic conditions. The reaction can be catalyzed by Lewis acids such as aluminum chloride or by bases such as sodium hydroxide. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4,5,6-Pentamethylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2,3,4,5,6-Pentamethylphenyl)acetaldehyde or 2-(2,3,4,5,6-Pentamethylphenyl)acetone.

    Reduction: Formation of 2-(2,3,4,5,6-Pentamethylphenyl)ethane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(2,3,4,5,6-Pentamethylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2,3,4,5,6-Pentamethylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the methyl groups can affect the compound’s hydrophobicity and steric properties, impacting its interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3,4,5,6-Pentamethylphenyl)ethane
  • 2-(2,3,4,5,6-Pentamethylphenyl)acetaldehyde
  • 2-(2,3,4,5,6-Pentamethylphenyl)acetone

Uniqueness

2-(2,3,4,5,6-Pentamethylphenyl)ethanol is unique due to the presence of both the hydroxyl group and the highly substituted benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

92622-90-7

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2-(2,3,4,5,6-pentamethylphenyl)ethanol

InChI

InChI=1S/C13H20O/c1-8-9(2)11(4)13(6-7-14)12(5)10(8)3/h14H,6-7H2,1-5H3

InChI Key

KISBBLYGYMSWPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CCO)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.